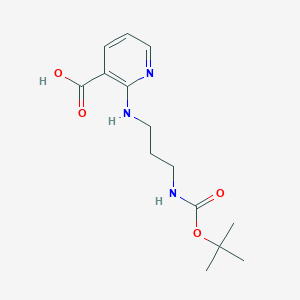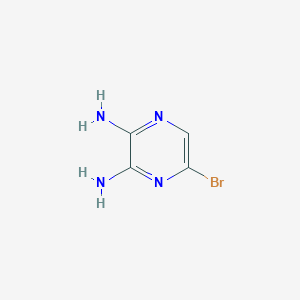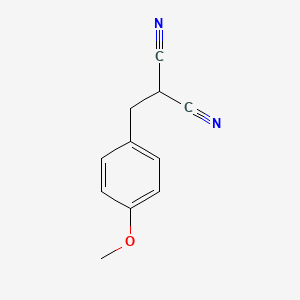
2-(4-Methoxybenzyl)malononitrile
Overview
Description
2-(4-Methoxybenzyl)malononitrile is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is characterized by the presence of a methoxybenzyl group attached to a malononitrile moiety. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
2-(4-Methoxybenzyl)malononitrile primarily targets enzymes involved in the reduction of carbon-carbon double bonds, such as ene-reductases. These enzymes play a crucial role in various biochemical processes, including the synthesis of fine chemicals and pharmaceutical molecules .
Mode of Action
The compound interacts with its target enzymes by acting as a substrate for ene-reductases. This interaction leads to the reduction of the carbon-carbon double bond in the compound, resulting in the formation of a saturated product. This reduction process is essential for the synthesis of various intermediates used in organic synthesis .
Biochemical Pathways
This compound affects pathways involving the reduction of unsaturated compounds. The biocatalytic reduction of the compound by marine-derived fungi, such as Penicillium citrinum, has been shown to produce high yields of the reduced product. This pathway is significant for the production of medicinally active compounds and other fine chemicals .
Pharmacokinetics
These structural features may affect its solubility and stability in biological systems .
Result of Action
At the molecular level, the action of this compound results in the reduction of its carbon-carbon double bond, leading to the formation of a saturated product. This molecular change can have various cellular effects, depending on the specific application and target pathway. For instance, in pharmaceutical synthesis, the reduced product may serve as an intermediate for further chemical modifications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can significantly influence the action, efficacy, and stability of this compound. For example, the biocatalytic reduction by Penicillium citrinum is optimized under specific conditions that favor enzyme activity and stability. Additionally, the compound’s stability may be affected by exposure to light and oxygen, which can lead to degradation .
Preparation Methods
2-(4-Methoxybenzyl)malononitrile can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and malononitrile . This reaction typically requires a base catalyst such as piperidine or pyridine and is carried out in an organic solvent like ethanol or methanol at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
2-(4-Methoxybenzyl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(4-Methoxybenzyl)malononitrile has several scientific research applications:
Comparison with Similar Compounds
2-(4-Methoxybenzyl)malononitrile can be compared with other similar compounds such as:
2-(4-Bromophenyl)methylene malononitrile: This compound has a bromine atom instead of a methoxy group, which can influence its reactivity and applications.
2-[1-(4-Chlorophenyl)ethylidene]malononitrile: The presence of a chlorine atom in this compound can lead to different chemical properties and uses.
Malononitrile: The simplest form of malononitrile without any substituents, used as a basic building block in organic synthesis.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXCBXJIZCGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377323 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-92-4 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


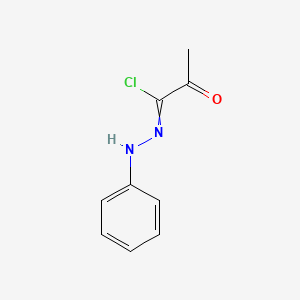
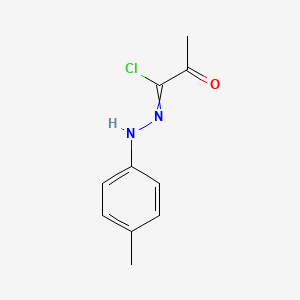
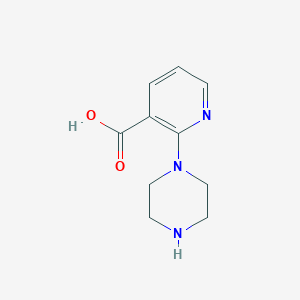
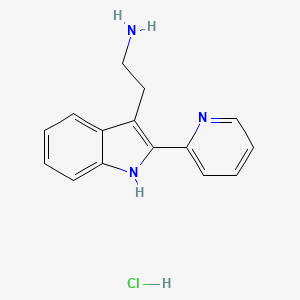
![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)
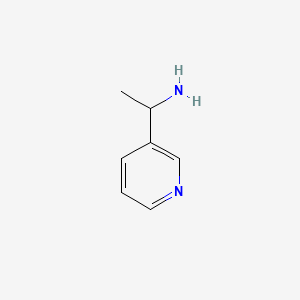

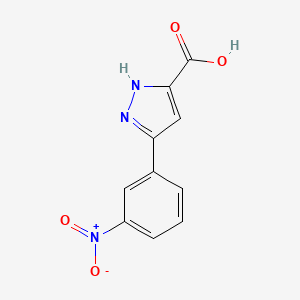

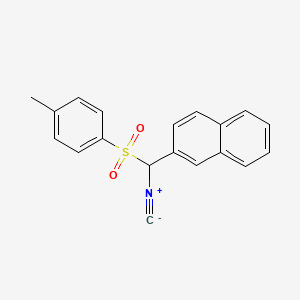
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
